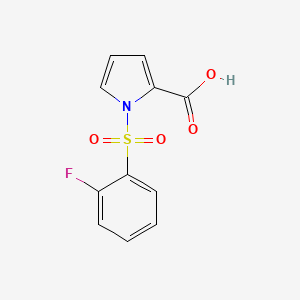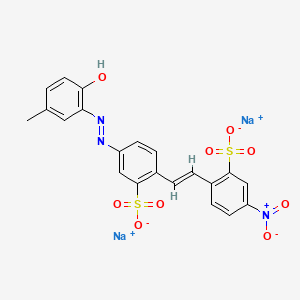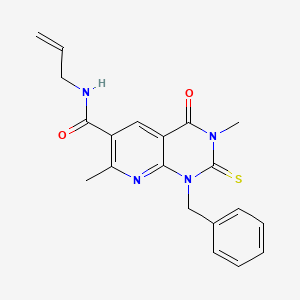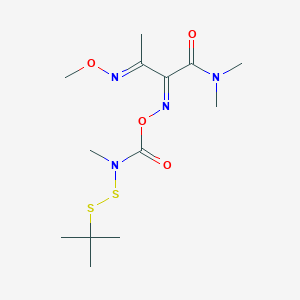
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the oxime group via reaction with methoxyamine.
Step 3: Addition of the dithia and diaza groups through nucleophilic substitution reactions.
Step 4: Final modifications to introduce the pentamethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Análisis De Reacciones Químicas
Types of Reactions
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxime groups to amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with metal ions can be of particular interest.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used as a catalyst or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Metal Ion Chelation: The compound’s ability to chelate metal ions can influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 6-oxo-N,N,2,2,5-pentamethyl-: Lacks the methoxyimino group.
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(hydroxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-: Contains a hydroxyimino group instead of a methoxyimino group.
Uniqueness
The presence of the methoxyimino group in “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and interactions with other molecules, making it unique in its class.
Propiedades
Número CAS |
90293-50-8 |
|---|---|
Fórmula molecular |
C13H24N4O4S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
[(E)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino] N-(tert-butyldisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N4O4S2/c1-9(14-20-8)10(11(18)16(5)6)15-21-12(19)17(7)23-22-13(2,3)4/h1-8H3/b14-9+,15-10+ |
Clave InChI |
SHRCWWNYYQSWTJ-AOEKMSOUSA-N |
SMILES isomérico |
C/C(=N\OC)/C(=N\OC(=O)N(C)SSC(C)(C)C)/C(=O)N(C)C |
SMILES canónico |
CC(=NOC)C(=NOC(=O)N(C)SSC(C)(C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


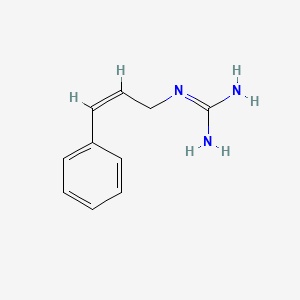
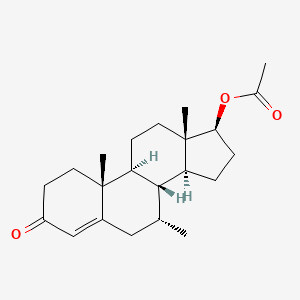

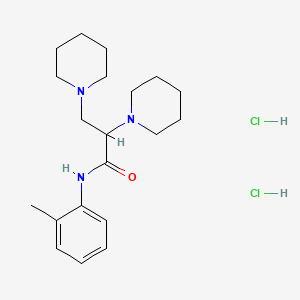
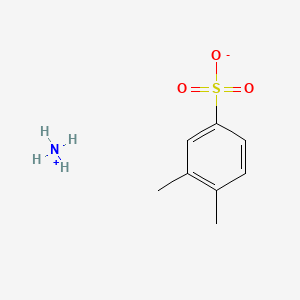
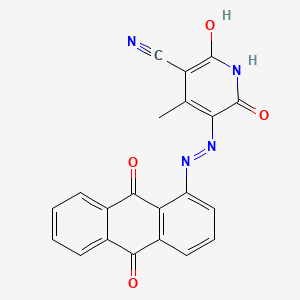
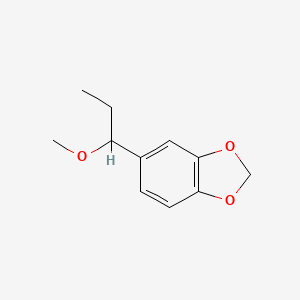
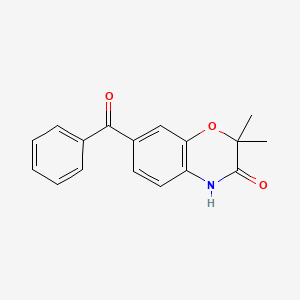
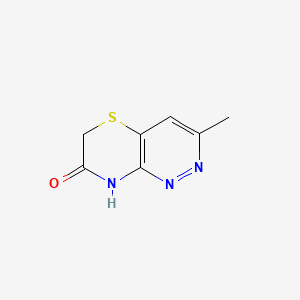
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
